molecular formula C9H23NOSi B13768219 Silanamine, 1-(1,1-dimethylethoxy)-1,1-dimethyl-N-(1-methylethyl)- CAS No. 68310-81-6

Silanamine, 1-(1,1-dimethylethoxy)-1,1-dimethyl-N-(1-methylethyl)-

Cat. No.: B13768219
CAS No.: 68310-81-6
M. Wt: 189.37 g/mol
InChI Key: GTFACYSDUJMBOR-UHFFFAOYSA-N
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Description

The compound Silanamine, 1-(1,1-dimethylethoxy)-1,1-dimethyl-N-(1-methylethyl)- is a silanamine derivative characterized by a silicon-centered structure with a 1,1-dimethylethoxy (tert-butoxy) group, two methyl substituents, and an isopropylamine moiety. Silanamines are typically utilized in organosilicon chemistry, catalysis, and polymer synthesis due to their nucleophilic silicon centers and tunable reactivity .

Properties

CAS No.

68310-81-6

Molecular Formula

C9H23NOSi

Molecular Weight

189.37 g/mol

IUPAC Name

N-[dimethyl-[(2-methylpropan-2-yl)oxy]silyl]propan-2-amine

InChI

InChI=1S/C9H23NOSi/c1-8(2)10-12(6,7)11-9(3,4)5/h8,10H,1-7H3

InChI Key

GTFACYSDUJMBOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N[Si](C)(C)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silanamine, 1-(1,1-dimethylethoxy)-1,1-dimethyl-N-(1-methylethyl)- typically involves the reaction of silicon-based precursors with organic amines under controlled conditions. One common method includes the reaction of a silicon halide with an amine in the presence of a base to facilitate the substitution reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors where the reaction conditions such as temperature, pressure, and reactant concentrations are meticulously controlled. The use of catalysts can enhance the reaction rate and yield. Post-reaction, the product is purified using techniques like distillation or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Silanamine, 1-(1,1-dimethylethoxy)-1,1-dimethyl-N-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert it into simpler silane compounds.

    Substitution: It can participate in nucleophilic substitution reactions where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as halides or alkoxides are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanol derivatives, while substitution reactions can produce a variety of silicon-containing compounds.

Scientific Research Applications

Silanamine, 1-(1,1-dimethylethoxy)-1,1-dimethyl-N-(1-methylethyl)- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are explored for their potential use in drug delivery systems and as bioactive molecules.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role in developing new pharmaceuticals.

    Industry: It is utilized in the production of silicone-based materials, coatings, and adhesives due to its stability and reactivity.

Mechanism of Action

The mechanism by which Silanamine, 1-(1,1-dimethylethoxy)-1,1-dimethyl-N-(1-methylethyl)- exerts its effects involves interactions with various molecular targets. The silicon atom can form stable bonds with other elements, allowing the compound to participate in diverse chemical reactions. The presence of the amine group enables it to act as a nucleophile, facilitating substitution reactions. Additionally, the compound’s structure allows it to interact with biological molecules, potentially influencing biochemical pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural differences and molecular properties of similar silanamines:

Compound Name (CAS No.) Substituents Molecular Formula Molar Mass (g/mol) Physical State Key Properties
Target Compound 1,1-dimethylethoxy, dimethyl, N-(1-methylethyl) Not explicitly provided Likely liquid* Inferred moderate solubility in organic solvents; reactivity influenced by tert-butoxy group
Silanamine, N,N,1,1-tetramethyl-1-(2-phenylethyl)- Phenylethyl, dimethylamino, methyl C₁₁H₁₉NSi 193.36 Colorless to pale yellow liquid Low water solubility; pungent odor; used as a catalyst in polyurethane foams
Silanamine, 1,1,1-trimethyl-N-(pentafluorophenyl)- (22529-97-1) Pentafluorophenyl, trimethyl C₉H₁₂F₅NSi 261.28 Not specified High logPoct/wat (3.63); electron-withdrawing fluorine enhances stability
Silanamine, 1-chloro-1,1-dimethyl-N,N-bis(trimethylsilyl)- (1586-72-7) Chloro, dimethyl, bis(trimethylsilyl) C₈H₂₄ClNSi₃ 253.99 Likely liquid* Chlorine substituent increases electrophilicity; trimethylsilyl groups enhance steric bulk

*Physical state inferred from analogous silanamines.

Reactivity and Functional Group Analysis

  • Tert-Butoxy Group (Target Compound) : The 1,1-dimethylethoxy group is a strong electron-donating substituent, likely stabilizing the silicon center and reducing hydrolysis rates compared to chlorosilanes .
  • Phenylethyl Group (CAS Not Provided, ): Introduces aromaticity, enhancing thermal stability and compatibility with polymer matrices.
  • Pentafluorophenyl Group (22529-97-1, ) : Electron-withdrawing fluorine atoms increase resistance to nucleophilic attack, making this compound suitable for high-performance materials.
  • Chloro Substituent (1586-72-7, ) : Enhances reactivity toward nucleophiles, useful in silicon-based coupling reactions.

Limitations and Data Gaps

Direct toxicological and thermodynamic data for the target compound are absent in the provided evidence. Properties are inferred from structural analogs, necessitating further experimental validation.

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